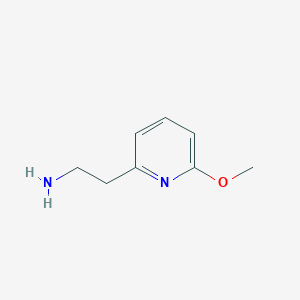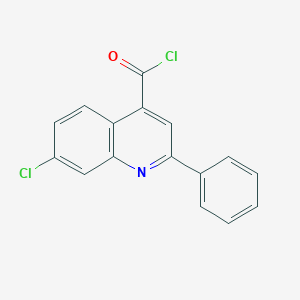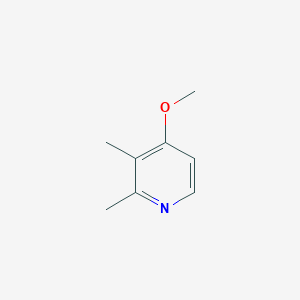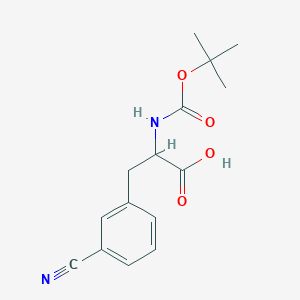
4-Boc-aminomethylbenzamidine
概要
説明
科学的研究の応用
4-Boc-aminomethylbenzamidine is widely used in scientific research, particularly in the following areas:
Chemistry: It serves as a building block in organic synthesis and as a protecting group for amines.
Biology: It is used in the study of enzyme inhibition, particularly serine proteases.
Medicine: Its derivatives are explored for their potential therapeutic properties, including anticonvulsant activities.
Industry: It is utilized in the development of biochemical assays and as a reagent in various industrial processes.
Safety and Hazards
作用機序
Target of Action
It is known that the compound is used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
The compound is a derivative of benzamidine, which is known to be a potent inhibitor of serine proteases . This suggests that 4-Boc-aminomethylbenzamidine might interact with its targets in a similar manner, potentially inhibiting their activity and leading to changes in cellular processes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include the pH and temperature of the environment, the presence of other molecules or compounds, and the specific characteristics of the target cells or tissues.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Boc-aminomethylbenzamidine typically involves the protection of the amino group using tert-butoxycarbonyl (Boc) groups. The Boc protection is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The reaction is usually carried out under mild conditions, either in aqueous or anhydrous media .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same Boc protection strategy, ensuring high yield and purity through optimized reaction conditions and purification techniques .
化学反応の分析
Types of Reactions
4-Boc-aminomethylbenzamidine undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amine can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydride.
Deprotection Reactions: Acidic conditions using trifluoroacetic acid or hydrochloric acid are commonly employed.
Major Products Formed
Substitution Reactions: The major products are substituted benzamidines.
Deprotection Reactions: The major product is the free amine, 4-aminomethylbenzamidine.
類似化合物との比較
Similar Compounds
Benzamidine: The parent compound, known for its enzyme inhibition properties.
4-Aminomethylbenzamidine: The deprotected form of 4-Boc-aminomethylbenzamidine, also an enzyme inhibitor.
N-Boc-protected Amines: A class of compounds with similar Boc protection used in organic synthesis.
Uniqueness
This compound is unique due to its dual functionality: the Boc group provides protection during synthetic processes, while the benzamidine moiety offers biological activity. This combination makes it a valuable compound in both synthetic and biological research .
特性
IUPAC Name |
tert-butyl N-[(4-carbamimidoylphenyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)16-8-9-4-6-10(7-5-9)11(14)15/h4-7H,8H2,1-3H3,(H3,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUMMNTYOXBYCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162696-15-3 | |
| Record name | 162696-15-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Fluoro-4-[(S)-methylsulfinyl]benzene](/img/structure/B62917.png)


![(2R)-6-(1-Aminocyclopropyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B62920.png)

![(1-methyl-1H-benzo[d]imidazol-6-yl)methanol](/img/structure/B62925.png)


![1-Methylhexahydro-3,5-methanocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B62931.png)




